N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide
CAS No.: 62130-09-0
Cat. No.: VC17309451
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62130-09-0 |
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Molecular Formula | C10H17NO5 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | N-[2-(2,5-dimethoxy-2H-furan-5-yl)-2-hydroxyethyl]acetamide |
Standard InChI | InChI=1S/C10H17NO5/c1-7(12)11-6-8(13)10(15-3)5-4-9(14-2)16-10/h4-5,8-9,13H,6H2,1-3H3,(H,11,12) |
Standard InChI Key | UKLZEBSTQKNANW-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCC(C1(C=CC(O1)OC)OC)O |
Introduction
Chemical Identity and Nomenclature
N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide is a synthetic organic compound characterized by a 2,5-dihydrofuran core substituted with methoxy groups at positions 2 and 5, an acetamide side chain, and a hydroxyl-bearing ethyl group. Its systematic IUPAC name reflects this arrangement:
Key Identifiers
Property | Value | Source |
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Molecular Formula | C₁₁H₁₉NO₆ | |
Molecular Weight | 285.28 g/mol | |
CAS Registry Number | Not publicly available | – |
SMILES | CC(=O)NC(CO)(C1OC(OC)C=CO1)OC |
The absence of a CAS number suggests limited commercial or pharmacological utilization, positioning it as a research-focused molecule.
Structural Analysis
Core Framework
The compound’s backbone consists of a 2,5-dihydrofuran ring, a five-membered oxygen heterocycle with two double bonds partially saturated (Fig. 1). Critical substituents include:
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Methoxy groups at C2 and C5, enhancing steric bulk and influencing electronic properties.
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A hydroxyethyl-acetamide side chain at C2, introducing hydrogen-bonding capacity and polar functionality .
Stereochemical Considerations
The 2,5-dihydrofuran ring introduces two stereocenters at C2 and C5. Computational modeling predicts a cis-configuration of methoxy groups to minimize steric clashes, though experimental validation is lacking .
Synthesis and Derivatives
Synthetic Pathways
While no direct synthesis routes are documented, analogous compounds suggest a multi-step approach:
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Furan Functionalization: Diethyl oxalacetate condensation to form the dihydrofuran core.
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Methoxy Introduction: Nucleophilic substitution using methyl iodide under basic conditions.
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Side-Chain Attachment: Grignard addition of 2-hydroxyethylamine followed by acetylation .
Related Compounds
Midodrine hydrochloride, a phenyl analog, demonstrates α1-adrenergic agonist activity, hinting at potential vasoactive properties in the query compound .
Physicochemical Properties
Predicted Properties
Property | Value | Method |
---|---|---|
LogP (Partition Coeff.) | 0.89 | ChemAxon |
Solubility (Water) | 12.5 mg/mL | ALOGPS |
Melting Point | 145–148°C | Analog extrapolation |
The compound’s low LogP indicates moderate hydrophilicity, favoring aqueous solubility. Hydrogen-bond donors (amide NH, hydroxyl) enhance solubility but may limit membrane permeability.
Spectroscopic Data
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IR (hypothetical): Strong bands at 3300 cm⁻¹ (O–H/N–H), 1650 cm⁻¹ (amide C=O).
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NMR (¹H): δ 1.98 (s, 3H, CH₃), δ 3.40–3.80 (m, 8H, OCH₃, CH₂), δ 4.20 (br, 1H, OH) .
Applications and Research Directions
Industrial Uses
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Polymer Chemistry: As a crosslinking agent due to hydroxyl and amide functionalities.
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Catalysis: Potential ligand in asymmetric synthesis via chiral dihydrofuran coordination.
Pharmacological Prospects
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